molecular formula C22H21N5O3S B3295697 N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 888461-22-1

N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3295697
CAS No.: 888461-22-1
M. Wt: 435.5 g/mol
InChI Key: AWHGMGFNWCMQNS-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that warrant investigation. This compound is characterized by its unique structure, which includes a pyrimidoindole core and various functional groups that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H21N5O3S
Molecular Weight435.5 g/mol
CAS Number888461-22-1
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exert its effects by:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could interact with receptors, altering cellular signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • Case Study : A study demonstrated that derivatives of pyrimidoindoles showed significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
    • Research Finding : In vitro tests revealed that the compound exhibited bacteriostatic effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest moderate toxicity levels in animal models, with observed side effects including mild gastrointestinal disturbances at higher doses.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-27-21(30)20-19(16-6-4-5-7-17(16)25-20)26-22(27)31-12-18(29)24-15-10-8-14(9-11-15)23-13(2)28/h4-11,25H,3,12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHGMGFNWCMQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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